molecular formula C17H20N2O5S B5431227 2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide

2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide

Cat. No. B5431227
M. Wt: 364.4 g/mol
InChI Key: JCJMSDNURALRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide, also known as Mecamylamine, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a non-selective antagonist of nicotinic acetylcholine receptors (nAChRs) and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide is a non-selective antagonist of nicotinic acetylcholine receptors (nAChRs). It binds to the receptor site and prevents the binding of acetylcholine, which is the natural ligand for nAChRs. This results in the inhibition of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is a neurotransmitter associated with addiction. It has also been shown to reduce the symptoms of depression and anxiety in animal models. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of hypertension and chronic pain.

Advantages and Limitations for Lab Experiments

2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for investigating the role of nAChRs in various physiological processes. However, one limitation of this compound is that it is a non-selective antagonist, which means that it can bind to multiple subtypes of nAChRs. This can make it difficult to determine the specific effects of the compound on a particular subtype of nAChR.

Future Directions

There are several future directions for research on 2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide. One area of interest is the development of more selective nAChR antagonists that can target specific subtypes of nAChRs. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of addiction, depression, and anxiety disorders. Additionally, there is a need for further research on the biochemical and physiological effects of this compound, particularly in relation to its effects on neurotransmitter release and ion channel regulation.

Synthesis Methods

2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide can be synthesized by reacting 2-methoxy-5-nitrobenzoyl chloride with N-(2-methoxyethyl)-N-phenylamine followed by reduction with sodium dithionite. This results in the formation of this compound as a white crystalline solid.

Scientific Research Applications

2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide has been widely studied for its potential use in scientific research. It has been shown to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of ion channels. It has also been shown to have potential therapeutic applications in the treatment of addiction, depression, and anxiety disorders.

properties

IUPAC Name

2-methoxy-5-(2-methoxyethylsulfamoyl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-23-11-10-18-25(21,22)14-8-9-16(24-2)15(12-14)17(20)19-13-6-4-3-5-7-13/h3-9,12,18H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJMSDNURALRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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